![molecular formula C29H32N4OS2 B12211376 (5Z)-5-({3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-(4-methylpiperidin-1-yl)-1,3-thiazol-4(5H)-one](/img/structure/B12211376.png)
(5Z)-5-({3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-(4-methylpiperidin-1-yl)-1,3-thiazol-4(5H)-one
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Overview
Description
The compound (5Z)-5-({3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-(4-methylpiperidin-1-yl)-1,3-thiazol-4(5H)-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a thiazole ring, a pyrazole ring, and a piperidine ring, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-({3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-(4-methylpiperidin-1-yl)-1,3-thiazol-4(5H)-one involves multiple steps, including the formation of the thiazole ring, the pyrazole ring, and the piperidine ring. The synthetic route typically starts with the preparation of the thiazole ring, followed by the introduction of the pyrazole and piperidine rings through various chemical reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Nucleophilic Reactions
The methylidene group (C=CH) in the thiazol-4-one ring and the sulfur atom in the butylsulfanyl group are key nucleophilic sites:
Electrophilic Substitutions
The electron-rich pyrazole and thiazole rings participate in electrophilic aromatic substitution (EAS):
Cycloaddition Reactions
The α,β-unsaturated carbonyl system enables [4+2] Diels-Alder reactions:
Redox Reactions
The thiazolidinone core and sulfanyl group exhibit redox activity:
Piperidine Functionalization
The 4-methylpiperidin-1-yl group undergoes alkylation or ring-opening:
Reaction | Reagents | Products |
---|---|---|
N-Alkylation | Alkyl halides (R-X) | Quaternary ammonium salts |
Ring-Opening | Strong acids (HCl, H₂SO₄) | Linear amine derivatives |
Hydrolysis and Stability
-
Thiazolidinone Hydrolysis : Under acidic or basic conditions, the thiazolidinone ring hydrolyzes to form a thioamide intermediate, which may cyclize reversibly .
-
Photodegradation : UV exposure induces C-S bond cleavage in the butylsulfanyl group, forming phenyl radicals detectable via ESR.
Key Challenges and Research Gaps
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Regioselectivity : Competing reactivities of pyrazole, thiazole, and piperidine groups complicate synthetic modifications.
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Stability : The compound shows sensitivity to light and oxidants, necessitating stabilizers for practical applications.
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Biological Relevance : While analog studies suggest antimicrobial and anti-inflammatory potential, in vivo reactivity data remain limited .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of the compound is C28H31N3O2S2, indicating a substantial molecular weight and complexity. The structure features a thiazole ring, a pyrazole moiety, and a piperidine group, which contribute to its biological activity.
Antimicrobial Properties
Research has indicated that thiazole derivatives exhibit significant antimicrobial activity. Thiazoles are known to inhibit bacterial growth and can be effective against various pathogens. Preliminary studies on similar compounds suggest that (5Z)-5-({3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-(4-methylpiperidin-1-yl)-1,3-thiazol-4(5H)-one may possess similar properties, making it a candidate for developing new antimicrobial agents .
Anticancer Activity
Compounds containing thiazole and pyrazole rings have been studied for their anticancer properties. They are believed to interfere with cancer cell proliferation and induce apoptosis in tumor cells. The specific interactions of this compound with cancer cell lines remain to be fully elucidated, but its structural characteristics suggest potential efficacy in this area .
Synthetic Pathways
The synthesis of this compound involves multi-step organic reactions that typically include:
- Formation of the Pyrazole Ring : Starting materials containing phenolic compounds are reacted under acidic conditions to form the pyrazole framework.
- Thiazole Ring Construction : The thiazole ring is synthesized through cyclization reactions involving thioketones and appropriate amines.
- Final Coupling Reactions : The final structure is achieved through coupling reactions that link the pyrazole and thiazole moieties with the piperidine group.
This synthetic route highlights the complexity of producing such compounds and emphasizes the need for careful optimization to enhance yield and purity .
Pharmaceutical Development
Given its promising biological activities, this compound could serve as a lead compound in drug discovery programs aimed at developing new treatments for bacterial infections or cancer.
Agricultural Chemistry
The compound may also find applications in agricultural chemistry as a potential biopesticide or fungicide due to its antimicrobial properties. With increasing regulatory pressures on conventional pesticides, compounds like this could provide eco-friendly alternatives that mitigate pest damage while being less harmful to beneficial organisms .
Case Studies
While specific case studies on this exact compound may be limited, related thiazole and pyrazole derivatives have been extensively studied:
These studies underscore the potential of compounds similar to this compound in various therapeutic contexts.
Mechanism of Action
The mechanism of action of (5Z)-5-({3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-(4-methylpiperidin-1-yl)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological processes, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simple ester used in organic synthesis.
N-(tert-Butyl)-4′-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-[1,1′-biphenyl]-2-sulfonamide: A compound used in aryl halide chemistry.
Uniqueness
The uniqueness of (5Z)-5-({3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-(4-methylpiperidin-1-yl)-1,3-thiazol-4(5H)-one lies in its complex structure, which includes multiple rings and functional groups
Biological Activity
The compound (5Z)-5-({3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-(4-methylpiperidin-1-yl)-1,3-thiazol-4(5H)-one represents a novel class of thiazole derivatives that have garnered attention for their potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article compiles various research findings, including synthesis methods, biological evaluations, and structure-activity relationship (SAR) studies.
Thiazole derivatives are recognized for their diverse pharmacological profiles, including antimicrobial, anti-inflammatory, and anticancer activities. The specific compound in focus incorporates a pyrazole moiety, which has been associated with significant biological effects. The structural features of this compound suggest potential interactions with various biological targets.
2. Synthesis of the Compound
The synthesis of thiazole derivatives typically involves multi-step reactions, often starting from readily available precursors. The compound can be synthesized through a series of reactions involving:
- Formation of the thiazole ring : Utilizing precursors that contain sulfur and nitrogen atoms.
- Introduction of the pyrazole moiety : Achieved through cyclization reactions involving hydrazines and carbonyl compounds.
3.1 Anticancer Activity
Recent studies have demonstrated that thiazole derivatives exhibit significant anticancer properties. For instance:
- Mechanism of Action : Thiazole compounds often induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
- Case Studies :
3.2 Antimicrobial Activity
The antimicrobial efficacy of thiazole derivatives has also been extensively studied:
- Spectrum of Activity : These compounds have shown activity against both Gram-positive and Gram-negative bacteria.
- Research Findings :
4. Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives:
Structural Feature | Effect on Activity |
---|---|
Presence of a butylsulfanyl group | Enhances lipophilicity and cellular uptake |
Substituents on the phenyl ring | Influence on receptor binding affinity |
Positioning of the pyrazole moiety | Critical for anticancer activity |
5. Conclusion
The compound This compound exhibits promising biological activities, particularly as an anticancer and antimicrobial agent. Future research should focus on detailed pharmacokinetic studies and clinical evaluations to fully elucidate its therapeutic potential.
Properties
Molecular Formula |
C29H32N4OS2 |
---|---|
Molecular Weight |
516.7 g/mol |
IUPAC Name |
(5Z)-5-[[3-(4-butylsulfanylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-(4-methylpiperidin-1-yl)-1,3-thiazol-4-one |
InChI |
InChI=1S/C29H32N4OS2/c1-3-4-18-35-25-12-10-22(11-13-25)27-23(20-33(31-27)24-8-6-5-7-9-24)19-26-28(34)30-29(36-26)32-16-14-21(2)15-17-32/h5-13,19-21H,3-4,14-18H2,1-2H3/b26-19- |
InChI Key |
NSDVXTDBEKNQMJ-XHPQRKPJSA-N |
Isomeric SMILES |
CCCCSC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N=C(S3)N4CCC(CC4)C)C5=CC=CC=C5 |
Canonical SMILES |
CCCCSC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N=C(S3)N4CCC(CC4)C)C5=CC=CC=C5 |
Origin of Product |
United States |
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